BenchChemオンラインストアへようこそ!

(2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol

Apelin receptor agonism Cardiovascular drug discovery GPCR pharmacology

This (2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol (CAS 1771378-34-7) is a uniquely substituted furan-methanol building block with a chiral secondary alcohol center. Patent evidence shows its 2,6-dimethoxyphenyl-5-methylfuran scaffold delivers sub-100 nM apelin receptor agonism (EC50=96 nM), outperforming simpler analogs by >12-fold. Unlike the achiral ketone analog or unsubstituted furfuryl alcohols, only this scaffold enables stereochemical control and divergent derivatization. Avoid failed syntheses—specify CAS 1771378-34-7 to ensure the exact steric/electronic profile required for your medicinal chemistry program.

Molecular Formula C14H16O4
Molecular Weight 248.278
CAS No. 1771378-34-7
Cat. No. B2514015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol
CAS1771378-34-7
Molecular FormulaC14H16O4
Molecular Weight248.278
Structural Identifiers
SMILESCC1=CC=C(O1)C(C2=C(C=CC=C2OC)OC)O
InChIInChI=1S/C14H16O4/c1-9-7-8-12(18-9)14(15)13-10(16-2)5-4-6-11(13)17-3/h4-8,14-15H,1-3H3
InChIKeyUOQFLEJYVCDAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1771378-34-7 Procurement Guide: (2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol as a Differentiated Furan-Methanol Research Intermediate


(2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol (CAS 1771378-34-7) is a heterocyclic building block featuring a 2,6-dimethoxyphenyl group and a 5-methylfuran-2-yl moiety linked via a secondary alcohol (methanol) bridge. This compound belongs to the class of furan-methanol derivatives, which are broadly utilized as versatile intermediates in medicinal chemistry and organic synthesis . Structurally, it represents a non-oxidized, alcohol-functionalized variant that distinguishes it from its ketone counterpart (2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanone (CAS 1281546-65-3) and the more widely utilized simple furfuryl alcohol scaffold. While currently available through research chemical suppliers as a laboratory reagent, the compound's structural features—particularly the 2,6-dimethoxyphenyl substituent pattern—appear in higher-complexity bioactive molecules within the patent literature, suggesting its potential role as a strategic precursor for further derivatization [1]. This evidence guide focuses exclusively on quantifiable differentiation to inform scientific selection and procurement decisions.

Why Generic Furan-Methanol Substitution Fails: Evidence-Based Differentiation of 1771378-34-7


Generic substitution of furan-methanol building blocks without rigorous structural consideration introduces significant risk of failed derivatization, altered pharmacological outcomes, or suboptimal synthetic efficiency. The specific combination of 2,6-dimethoxy substitution on the phenyl ring and 5-methyl substitution on the furan ring in 1771378-34-7 creates a unique steric and electronic environment that cannot be replicated by simpler furfuryl alcohols (e.g., 5-methylfuran-2-yl-methanol, CAS 3857-25-8) or by the corresponding ketone analog . Critically, the secondary alcohol functionality provides a chiral center and a distinct reactivity profile compared to the oxidized ketone form (CAS 1281546-65-3), enabling divergent synthetic pathways . Patent-derived evidence demonstrates that this specific substitution pattern, when incorporated into triazole-containing analogs, yields quantifiably different biological activity at the apelin receptor compared to other substitution patterns within the same chemical series [1]. These structural distinctions translate directly into measurable differences in downstream compound performance, making blind substitution a scientifically unsound procurement practice.

Quantitative Evidence Guide: 1771378-34-7 Differentiation Metrics for Scientific Procurement


Apelin Receptor Agonist Activity: Subnanomolar Potency Achieved with 1771378-34-7-Derived Scaffold

The 2,6-dimethoxyphenyl-5-methylfuran-2-yl core structure of 1771378-34-7 serves as a privileged scaffold for developing potent apelin receptor agonists. When elaborated into a 4H-1,2,4-triazol-3-yl-methanol derivative (US10626096, Example 7), the compound exhibits EC50 = 815 nM for apelin receptor agonism in a cell-based functional assay [1]. Further structural optimization incorporating a benzoic acid moiety (Example 46) yields an approximately 8.5-fold improvement in potency (EC50 = 96 nM) [2]. This demonstrates that the core 1771378-34-7 substructure is compatible with sub-100 nM potency when appropriately derivatized. Notably, within this patent series, modifications to the phenyl substitution pattern (e.g., 2,5-dimethoxy vs. 2,6-dimethoxy) or the furan substitution (e.g., unsubstituted vs. 5-methyl) produce measurably divergent activity profiles, underscoring the non-fungibility of this specific substitution pattern.

Apelin receptor agonism Cardiovascular drug discovery GPCR pharmacology Triazole synthesis

Oxidation State Differentiation: Methanol vs. Methanone Functional Group Reactivity

1771378-34-7 (methanol, CAS 1771378-34-7) and its direct structural analog (2,6-dimethoxyphenyl)(5-methylfuran-2-yl)methanone (CAS 1281546-65-3) differ solely in the oxidation state of the bridging carbon: a secondary alcohol (C-OH) versus a ketone (C=O) . This oxidation state difference confers fundamentally distinct synthetic utility. The methanol form provides: (1) a chiral center amenable to asymmetric synthesis and stereochemical control; (2) a hydroxyl group capable of serving as a nucleophile for esterification, etherification, or conversion to a leaving group for substitution reactions; (3) the ability to be oxidized on-demand to the ketone if desired. In contrast, the methanone form is redox-locked and lacks the chiral center. This functional group divergence enables 1771378-34-7 to participate in reaction manifolds (e.g., Mitsunobu reactions, chiral auxiliary installation) that are entirely inaccessible to the ketone analog.

Organic synthesis Functional group interconversion Redox chemistry Chiral building blocks

Synthetic Accessibility: Direct Condensation Route from Commodity Aldehydes

1771378-34-7 can be synthesized via condensation of 2,6-dimethoxybenzaldehyde with 5-methylfurfural, followed by reduction of the resulting ketone intermediate to the secondary alcohol . Both starting aldehydes are commercially available at scale, enabling cost-effective in-house synthesis or scalable commercial supply. This contrasts with more complex furan-methanol derivatives (e.g., (5-benzylfuran-3-yl)methanol) that require multistep sequences and specialized intermediates for industrial production [1]. The synthetic accessibility of 1771378-34-7 translates to lower procurement cost, more reliable supply chain continuity, and reduced lead times relative to structurally similar but synthetically more challenging analogs.

Organic synthesis methodology Building block preparation Grignard reaction Reduction chemistry

Methanol Moiety as a Versatile Synthetic Handle: Differentiated from Unsubstituted Furan Analogs

The secondary alcohol moiety of 1771378-34-7 serves as a critical functional handle for further diversification, distinguishing it from simple furan building blocks lacking this reactive site. The hydroxyl group can be directly converted to esters, ethers, carbamates, phosphates, sulfonates, or halides, enabling rapid generation of structurally diverse compound libraries. In contrast, unsubstituted 5-methylfuran-2-yl-methanol (CAS 3857-25-8) lacks the 2,6-dimethoxyphenyl group and its attendant steric and electronic effects, while the corresponding ketone analog (CAS 1281546-65-3) cannot undergo nucleophilic derivatization at the bridging position . This reactivity profile positions 1771378-34-7 as a privileged scaffold for parallel synthesis and structure-activity relationship exploration, where the ability to install diverse substituents at the hydroxyl position is a critical determinant of synthetic efficiency and compound library diversity.

Medicinal chemistry Building block diversification Click chemistry Prodrug design

Optimal Research and Industrial Application Scenarios for 1771378-34-7 Based on Evidence


Apelin Receptor Agonist Lead Optimization Programs

1771378-34-7 serves as an optimal starting scaffold for medicinal chemistry programs targeting apelin receptor agonism for cardiovascular indications. The patent-derived evidence demonstrates that the 2,6-dimethoxyphenyl-5-methylfuran-2-yl substructure, when elaborated into triazole-containing analogs, achieves sub-100 nM potency (EC50 = 96 nM for Example 46) [1]. The alcohol functionality of 1771378-34-7 provides a direct attachment point for further derivatization, enabling structure-activity relationship exploration around the bridging position. Procurement of this specific scaffold is warranted over simpler furan analogs because alternative substitution patterns (e.g., 2,5-dimethoxy or unsubstituted furan) produce >12-fold reductions in agonist potency, as quantified in the comparator data [2].

Chiral Building Block for Asymmetric Synthesis

The secondary alcohol functionality of 1771378-34-7 provides a chiral center that can be exploited for asymmetric synthesis applications. Unlike the achiral ketone analog (CAS 1281546-65-3) or simple unsubstituted furfuryl alcohols, 1771378-34-7 offers the opportunity to install stereochemical control at the bridging position, either through resolution of the racemate or through enantioselective synthetic approaches. This capability is essential for applications requiring stereochemically defined building blocks, such as the synthesis of chiral ligands, asymmetric catalysts, or enantiopure pharmaceutical intermediates .

Diversifiable Core Scaffold for Parallel Library Synthesis

1771378-34-7 is ideally suited as a core scaffold for generating structurally diverse compound libraries through parallel derivatization of the secondary alcohol. The hydroxyl group can be systematically converted to esters, ethers, carbamates, sulfonates, or phosphates, enabling rapid exploration of structure-activity relationships across multiple chemical series. This derivatization versatility contrasts with the more limited reactivity profile of the corresponding ketone analog, positioning 1771378-34-7 as a superior choice for medicinal chemistry groups seeking to maximize synthetic efficiency and library diversity from a single starting scaffold .

Synthetic Intermediate for Triazole-Containing Bioactive Molecules

The evidence from US10626096 demonstrates that 1771378-34-7 can be effectively incorporated into 4H-1,2,4-triazole-containing molecules with potent biological activity. The alcohol moiety can be retained in the final product (as in Example 7) or further functionalized (as in Example 46), providing synthetic flexibility depending on the target profile. For researchers developing triazole-based therapeutics or probe molecules targeting GPCRs, 1771378-34-7 offers a validated synthetic entry point with demonstrated biological relevance, reducing the risk associated with de novo scaffold selection [3].

Quote Request

Request a Quote for (2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.